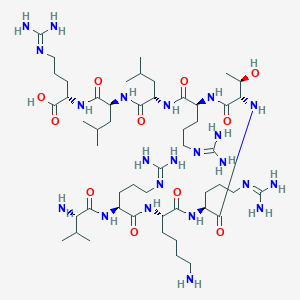

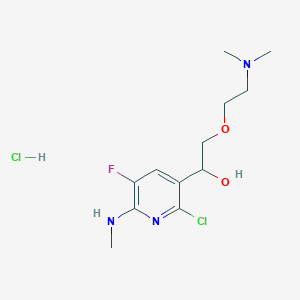

![molecular formula C14H12BrNO B127465 4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺 CAS No. 147404-72-6](/img/structure/B127465.png)

4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺

描述

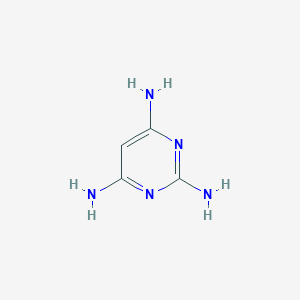

The compound "4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide" is a brominated biphenyl derivative with a carboxamide functional group. This type of compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the bromomethyl group makes it a versatile intermediate for further chemical modifications, such as Suzuki-Miyaura cross-coupling reactions, which can lead to a variety of biologically active compounds .

Synthesis Analysis

The synthesis of related brominated biphenyl compounds involves multi-step reactions with high yields. For instance, N-(4-bromophenyl)furan-2-carboxamide was synthesized with an excellent yield of 94% using furan-2-carbonyl chloride and 4-bromoaniline in the presence of Et3N . Similarly, methyl 4'-bromomethyl biphenyl-2-carboxylate was prepared from 2-cyano-4'-methylbiphenyl through hydrolysis, esterification, and bromination, achieving a total yield of 86% . These methods demonstrate the feasibility of synthesizing brominated biphenyl carboxamides with high efficiency.

Molecular Structure Analysis

The molecular structure of brominated biphenyl compounds can be determined using various spectroscopic techniques. For example, the crystal structure of a related compound, 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester, was investigated using X-ray crystallography, NMR, MS, and IR techniques . These methods provide detailed information about the arrangement of atoms within the molecule and can be used to confirm the identity of the synthesized compounds.

Chemical Reactions Analysis

Brominated biphenyl compounds can undergo a variety of chemical reactions due to the presence of reactive functional groups. The bromomethyl group, in particular, is a good leaving group that can participate in nucleophilic substitution reactions. For instance, the synthesis of functionalized N-(4-bromophenyl)furan-2-carboxamides via Suzuki-Miyaura cross-coupling demonstrates the reactivity of the bromomethyl group in forming carbon-carbon bonds . Additionally, the carboxamide group can engage in hydrogen bonding and other non-covalent interactions, which are important for the biological activity of these compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated biphenyl carboxamides are influenced by their molecular structure. The presence of the bromine atom adds significant molecular weight and can affect the compound's density and solubility. For example, the compound 5-(4-bromophenylamino)-2-methylsulfanylmethyl-2H-1,2,3-triazol-4-carboxylic acid ethyl ester has a molecular weight of 371.26 and crystallizes in the monoclinic space group with a density of 1.608 mg m^-3 . These properties are essential for understanding the behavior of these compounds in different environments and can impact their application in various fields.

科学研究应用

合成和化学性质

4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺及其衍生物由于其在各个领域中的潜在应用而成为合成化学领域的研究对象。大量研究工作集中在这些化合物的合成和化学性质的增强上。例如,林英明(2006年)展示了一个包括水解、酯化和溴化的三步过程,合成了甲基4'-溴甲基联苯-2-甲酸酯,获得了86%的产率。这种方法不仅提高了产率,还简化了过程并降低了成本,突显了该化合物的合成可及性和大规模生产潜力 (林英明,2006)。

光物理和发光性质

对4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺衍生物的光物理和发光性质的探索揭示了它们在材料科学中的有前途的应用,特别是在发光材料的开发中。M. Novanna等人(2020年)对2-氨基-3-甲酰胺-1,1'-联苯衍生物的微波辅助合成进行了研究,展示了它们作为蓝色发光材料的潜力。合成的化合物在蓝色区域表现出显著的发光性能,具有较大的斯托克斯位移和高荧光量子产率,表明它们在光电子器件和荧光标记物的制备中的实用性 (M. Novanna, S. Kannadasan, P. Shanmugam, 2020)。

药物应用

虽然在给定的限制条件下未发现4'-(溴甲基)-[1,1'-联苯]-2-甲酰胺在药物中的直接应用,但对联苯衍生物的研究显示出在药物开发中的重要潜力。例如,联苯酯衍生物已被合成并评估其对酪氨酸酶的抑制活性,这对于治疗与黑色素过度生成相关的疾病如色素沉着异常至关重要。这些衍生物显示出与标准抑制剂曲酸相当的抑制效果,表明它们作为治疗剂的潜力 (Huey Chong Kwong et al., 2017)。

安全和危害

“4’-(Bromomethyl)-[1,1’-biphenyl]-2-carboxamide” is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Safety measures include washing face, hands, and any exposed skin thoroughly after handling, not eating, drinking, or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and using only outdoors or in a well-ventilated area .

属性

IUPAC Name |

2-[4-(bromomethyl)phenyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-8H,9H2,(H2,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

POWXVFIRWRUILN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)CBr)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70570189 | |

| Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-(Bromomethyl)-[1,1'-biphenyl]-2-carboxamide | |

CAS RN |

147404-72-6 | |

| Record name | 4'-(Bromomethyl)[1,1'-biphenyl]-2-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70570189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

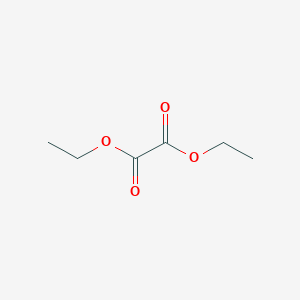

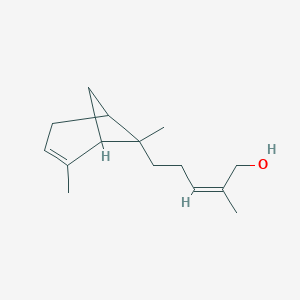

![(Z)-7-[(1R,2R)-2-[(E)-oct-2-enyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B127383.png)

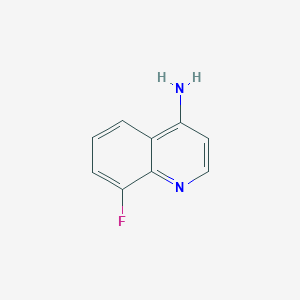

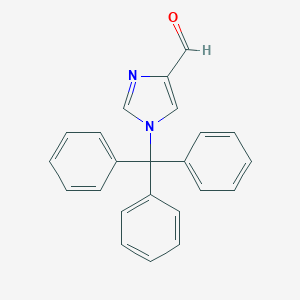

![2-[Bis(pyridin-2-ylmethyl)amino]ethanol](/img/structure/B127410.png)